2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro-
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Overview
Description
2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core structure with a 2-chlorophenylmethyl substituent at the 4-position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- typically involves the condensation of o-phenylenediamine with a suitable diketone or keto acid, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate, followed by cyclization under acidic conditions to yield the desired quinoxalinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxalinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxalinone derivatives.
Substitution: Substituted quinoxalinone derivatives with various functional groups.
Scientific Research Applications
2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenylmethyl group enhances its potential as a therapeutic agent by improving its binding affinity to molecular targets .
Biological Activity
2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of quinoxalinone derivatives typically involves the condensation of appropriate aldehydes with 2(1H)-quinoxalinone precursors. For instance, the compound can be synthesized through a method involving catalytic amounts of glacial acetic acid to facilitate the reaction between 3-hydrazino quinoxalin-2(1H)one and chlorobenzaldehyde. The resulting product can be characterized using various spectroscopic techniques such as FT-IR and NMR to confirm its structure .
Biological Activity
The biological activity of 2(1H)-quinoxalinone derivatives has been extensively studied, revealing a range of pharmacological effects:
Anticancer Activity
Quinoxaline derivatives have shown promising anticancer properties. For example, compounds with structural modifications at specific positions have been tested against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Activity |
---|---|---|---|
Compound 1 | MALME-M (melanoma) | 55.75% growth inhibition | Moderate |
Compound 5 | HeLa (cervical cancer) | 0.126 | Excellent |
Compound 12 | HCT116 (colon cancer) | 4.4 | Good |
These results indicate that structural modifications significantly impact the anticancer activity of these compounds .
Antibacterial and Enzymatic Inhibition
In addition to anticancer activity, quinoxaline derivatives exhibit antibacterial properties and can inhibit key enzymes such as COX-2 and LDHA. The SAR studies suggest that specific substituents enhance these activities:
- Antibacterial Activity : Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Enzymatic Inhibition : The presence of electron-withdrawing groups like chlorine enhances COX-2 inhibition compared to electron-donating groups .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that:
- Substituents : Electron-withdrawing groups at the aromatic ring enhance anticancer activity.
- Linker Variations : The nature of the linker (aliphatic vs. aromatic) affects the potency; aliphatic linkers tend to decrease activity.
- Positioning : The position of substituents on the quinoxaline core is crucial for maximizing biological effects .
Case Studies
Several studies have focused on the therapeutic potential of quinoxaline derivatives:
- FGFR Inhibition : A series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit FGFR1, a target implicated in various cancers. Some compounds demonstrated significant inhibitory effects, suggesting their potential as targeted therapies .
- Antimicrobial Studies : Various quinoxaline derivatives were tested against multiple bacterial strains, showing notable efficacy in inhibiting growth, which supports their use in developing new antibacterial agents .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-6-2-1-5-11(12)9-18-10-15(19)17-13-7-3-4-8-14(13)18/h1-8H,9-10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGLYQCBYBNSLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878443-66-4 |
Source
|
Record name | 4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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